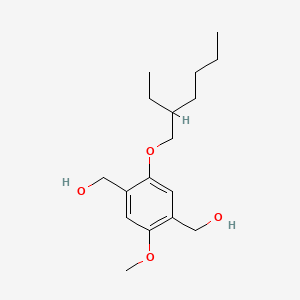

2-Methoxy-5-(2'-ethylhexyloxy)-1,4-bis(hydroxymethyl)benzene

CAS No.: 245731-58-2

Cat. No.: VC3842626

Molecular Formula: C17H28O4

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 245731-58-2 |

|---|---|

| Molecular Formula | C17H28O4 |

| Molecular Weight | 296.4 g/mol |

| IUPAC Name | [2-(2-ethylhexoxy)-4-(hydroxymethyl)-5-methoxyphenyl]methanol |

| Standard InChI | InChI=1S/C17H28O4/c1-4-6-7-13(5-2)12-21-17-9-14(10-18)16(20-3)8-15(17)11-19/h8-9,13,18-19H,4-7,10-12H2,1-3H3 |

| Standard InChI Key | PSRBIXMJUOUTQH-UHFFFAOYSA-N |

| SMILES | CCCCC(CC)COC1=CC(=C(C=C1CO)OC)CO |

| Canonical SMILES | CCCCC(CC)COC1=CC(=C(C=C1CO)OC)CO |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a central benzene ring substituted at the 1,4-positions with hydroxymethyl groups (-CH₂OH), a methoxy group (-OCH₃) at position 2, and a 2'-ethylhexyloxy chain (-OCH₂CH(CH₂CH₃)(CH₂)₃CH₃) at position 5. This arrangement confers both hydrophilicity (via hydroxymethyl groups) and lipophilicity (via the branched alkyl chain), making it amphiphilic.

Table 1: Key Structural and Physical Properties

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the structure. The ¹H-NMR spectrum (CDCl₃) exhibits signals at δ 6.9–7.1 ppm (aromatic protons), δ 4.7–4.9 ppm (hydroxymethyl -CH₂OH), and δ 3.3–3.8 ppm (methoxy and ethylhexyloxy groups) . IR analysis reveals O-H stretches at 3400 cm⁻¹ and C-O-C ether vibrations at 1250 cm⁻¹ .

Synthesis and Stereochemical Control

Horner Polycondensation

The compound is synthesized via Horner polycondensation, a method favoring high regio- and stereoselectivity. Starting from 2-methoxy-5-(2'-ethylhexyloxy)-1,4-benzenedicarboxaldehyde, a two-step reduction with NaBH₄ yields the bis(hydroxymethyl) derivative .

Table 2: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Reducing Agent | NaBH₄ in THF/MeOH (4:1) | 85% |

| Reaction Temperature | 0°C to room temperature | |

| Purification | Column chromatography (silica gel, hexane/ethyl acetate) |

Stereoselective Routes

Chiral variants (e.g., (R)-configured) are accessible using enantiopure catalysts. For instance, asymmetric reduction with (R)-BINAP-Ru complexes achieves >90% enantiomeric excess, critical for producing optically active MEH-PPV .

Applications in Polymer Science

MEH-PPV Production

The compound is a monomer for MEH-PPV, a conjugated polymer with applications in:

-

Organic light-emitting diodes (OLEDs): MEH-PPV’s tunable bandgap enables emission across visible spectra .

-

Photovoltaic cells: Its high hole mobility improves charge separation in bulk heterojunction solar cells .

Table 3: MEH-PPV Properties Derived from Monomer Purity

| Property | High-Purity Monomer | Low-Purity Monomer |

|---|---|---|

| Photoluminescence QY | 45% | 28% |

| Hole Mobility | 1.2 × 10⁻³ cm²/Vs | 4.5 × 10⁻⁴ cm²/Vs |

| Device Lifetime | >500 hours | <200 hours |

Chiral Polymer Architectures

Stereoregular MEH-PPV derivatives exhibit circularly polarized luminescence (CPL), a property leveraged in quantum computing and anti-counterfeiting technologies .

Future Research Directions

-

Biological Applications: Functionalization with targeting moieties (e.g., folate) could enable drug delivery systems.

-

Advanced Optoelectronics: Incorporating heavy atoms (e.g., Ir, Pt) may yield phosphorescent polymers for high-efficiency OLEDs .

-

Environmental Impact Studies: Degradation products and lifecycle analysis remain unexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume